N-(2-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide
Overview
Description
N-(2-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide, commonly known as CMTM-15, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CMTM-15 has been shown to have a high affinity for the PD-L1 protein, which is known to play a crucial role in the immune system's ability to recognize and attack cancer cells.
Mechanism of Action
CMTM-15 works by binding to the PD-L1 protein, preventing it from interacting with its receptor, PD-1. This interaction is crucial for cancer cells to evade the immune system's natural defenses. By inhibiting this interaction, CMTM-15 enhances the immune system's ability to recognize and attack cancer cells.
Biochemical and Physiological Effects
CMTM-15 has been shown to have a high affinity for the PD-L1 protein, with an IC50 value of 0.9 μM. This high affinity allows CMTM-15 to effectively inhibit the interaction between PD-L1 and PD-1, enhancing the immune system's ability to recognize and attack cancer cells. In addition, CMTM-15 has been shown to have minimal toxicity in vitro, making it a promising candidate for further development as a cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of CMTM-15 is its high affinity for the PD-L1 protein, which allows for effective inhibition of the PD-L1/PD-1 interaction. In addition, CMTM-15 has been shown to have minimal toxicity in vitro, making it a promising candidate for further development as a cancer treatment. However, one limitation of CMTM-15 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the development of CMTM-15 as a cancer treatment. One potential direction is the development of more potent analogs of CMTM-15 that have even higher affinity for the PD-L1 protein. Another potential direction is the development of combination therapies that include CMTM-15 in combination with other cancer treatments, such as chemotherapy or immunotherapy. Finally, further studies are needed to evaluate the safety and efficacy of CMTM-15 in vivo, which could pave the way for clinical trials in humans.
Scientific Research Applications
CMTM-15 has been extensively studied for its potential therapeutic applications in cancer treatment. The PD-L1 protein is known to be overexpressed in many types of cancer, allowing cancer cells to evade the immune system's natural defenses. CMTM-15 has been shown to inhibit the interaction between PD-L1 and its receptor, PD-1, thereby enhancing the immune system's ability to recognize and attack cancer cells.
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-8-2-3-10(9(14)6-8)16-12(17)7-11-13(18)15-4-5-19-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZJOZVEPASACJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NCCS2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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